molecular formula C4H7FO B3021419 trans-3-Fluorocyclobutanol CAS No. 1380170-67-1

trans-3-Fluorocyclobutanol

Cat. No. B3021419
CAS RN: 1380170-67-1
M. Wt: 90.10
InChI Key: GSESEWCACAKURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Fluorocyclobutanol is a chemical compound with the molecular formula C4H7FO . It has a molecular weight of 90.1 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for trans-3-Fluorocyclobutanol is 1S/C4H7FO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2/t3-,4- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Trans-3-Fluorocyclobutanol is a liquid at room temperature . It has a molecular weight of 90.1 . The compound’s density is 1.13 , and it has a boiling point of 117℃ .

Scientific Research Applications

trans-3-Fluorocyclobutanol (CAS Number: 1262278-60-3)

Safety And Hazards

Trans-3-Fluorocyclobutanol is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Relevant Papers One relevant paper is titled “Fluorinated cyclobutyl group for increased metabolic stability using a tyrosine model system” published in the Journal of Nuclear Medicine . The paper discusses the use of 18 F-fluorocyclobutyl substituted radiotracers for improved metabolic stability while maintaining binding affinity .

properties

IUPAC Name

3-fluorocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSESEWCACAKURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708007
Record name 3-Fluorocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Fluorocyclobutanol

CAS RN

1262278-60-3
Record name 3-Fluorocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-Fluorocyclobutanol
Reactant of Route 2
trans-3-Fluorocyclobutanol
Reactant of Route 3
Reactant of Route 3
trans-3-Fluorocyclobutanol
Reactant of Route 4
trans-3-Fluorocyclobutanol
Reactant of Route 5
trans-3-Fluorocyclobutanol
Reactant of Route 6
trans-3-Fluorocyclobutanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.